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Compound of Interest

Compound Name:

2-(4-(tert-

Butoxycarbonyl)piperazin-1-

yl)propanoic acid

Cat. No.: B1270787 Get Quote

Technical Guide: 2-(4-(tert-
butoxycarbonyl)piperazin-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic
acid. This document is intended for an audience with a professional background in chemistry,

pharmacology, and drug development.

Chemical and Physical Properties
2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is a piperazine derivative with a

tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. The presence of these

functional groups makes it a valuable building block in medicinal chemistry and organic

synthesis.

A summary of its key quantitative data is presented in the table below.
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Property Value Source

Molecular Formula C₁₂H₂₂N₂O₄ [1]

Molecular Weight 258.31 g/mol [1]

CAS Number

Not explicitly found for the "2-"

isomer. The "3-" isomer has

CAS 242459-97-8.

[2]

Appearance

White to off-white solid

(inferred from related

compounds).

Solubility

Soluble in polar organic

solvents (inferred from related

compounds).

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(4-(tert-
butoxycarbonyl)piperazin-1-yl)propanoic acid is not readily available in the public domain, a

plausible synthetic route can be conceptualized based on established organic chemistry

principles and published syntheses of analogous compounds. A likely approach would involve

the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a suitable 2-

halopropanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Hypothetical Experimental Protocol:
Step 1: N-Alkylation of N-Boc-piperazine

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such

as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0-

3.0 eq.).

To this stirred suspension, add ethyl 2-bromopropanoate (1.1 eq.) dropwise at room

temperature.
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Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts,

and concentrate the filtrate under reduced pressure.

Purify the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, by

column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq.) and stir the mixture at room

temperature.

Monitor the reaction by TLC until the starting material is consumed.

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid solution (e.g., 1N

HCl).

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid.

Below is a workflow diagram illustrating this hypothetical synthesis.
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Step 2: Hydrolysis
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2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Click to download full resolution via product page

A plausible two-step synthesis of the target compound.

Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information available detailing the

biological activity or the involvement of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic
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acid in any particular signaling pathway. The piperazine moiety is a common scaffold in a wide

range of biologically active compounds, including those with antidepressant, antipsychotic, and

antimicrobial properties.

The general structure of the target compound suggests its potential as an intermediate in the

synthesis of more complex molecules for drug discovery. The carboxylic acid group provides a

handle for further chemical modifications, such as amide bond formation, allowing for its

conjugation to other pharmacophores. The Boc-protected piperazine allows for selective

deprotection and subsequent functionalization of the secondary amine.

The logical relationship for its potential use in drug discovery is outlined below.

2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid Chemical Modification
(e.g., Amide Coupling) Novel Chemical Entity Biological Screening Lead Compound

for Drug Development

Click to download full resolution via product page

Role as a building block in drug discovery.

Researchers and drug development professionals can utilize this compound as a starting

material for the synthesis of libraries of novel compounds to be screened for various biological

activities. The specific biological targets and signaling pathways would be dependent on the

nature of the chemical moieties attached to the carboxylic acid and the piperazine nitrogen

after deprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [molecular weight of 2-(4-(tert-butoxycarbonyl)piperazin-
1-yl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270787#molecular-weight-of-2-4-tert-
butoxycarbonyl-piperazin-1-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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